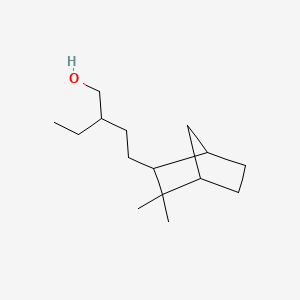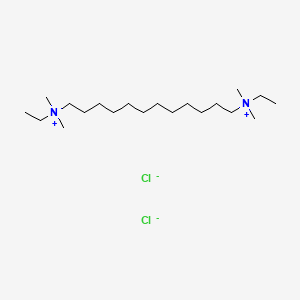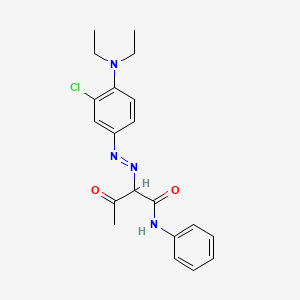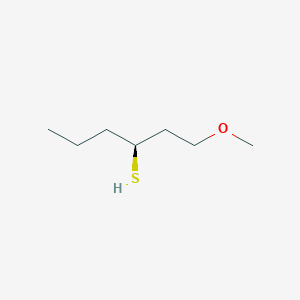
Isobutyl methylphosphonofluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl methylphosphonofluoridate: is an organophosphorus compound with the molecular formula C5H12FO2P. It is known for its high toxicity and is classified as a nerve agent. This compound is part of the broader class of organophosphates, which are widely recognized for their use in chemical warfare due to their potent inhibitory effects on the enzyme acetylcholinesterase.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl methylphosphonofluoridate typically involves the reaction of isobutyl alcohol with methylphosphonyl difluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Isobutyl alcohol+Methylphosphonyl difluoride→Isobutyl methylphosphonofluoridate+Hydrogen fluoride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The reaction conditions are carefully monitored to prevent any accidental release of toxic intermediates or by-products.
化学反応の分析
Types of Reactions: Isobutyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: It can be oxidized to form various phosphonate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Hydrolysis: Isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: Phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Isobutyl methylphosphonofluoridate has several applications in scientific research, particularly in the fields of chemistry, biology, and toxicology:
Chemistry: It is used as a reference compound in the study of organophosphorus chemistry and the development of detection methods for nerve agents.
Biology: It serves as a model compound for studying the inhibition of acetylcholinesterase and the resulting physiological effects.
Medicine: Research involving this compound contributes to the development of antidotes and treatments for nerve agent poisoning.
Industry: It is used in the development of protective materials and decontamination methods for chemical warfare agents.
作用機序
Isobutyl methylphosphonofluoridate is similar to other organophosphorus nerve agents such as:
- Sarin (Isopropyl methylphosphonofluoridate)
- Soman (Pinacolyl methylphosphonofluoridate)
- Tabun (Ethyl N,N-dimethylphosphoramidocyanidate)
Uniqueness:
- This compound has a unique isobutyl group, which differentiates it from other nerve agents that have different alkyl groups. This structural difference can influence its reactivity, toxicity, and the methods used for its detection and decontamination.
類似化合物との比較
- Sarin
- Soman
- Tabun
These compounds share a similar mechanism of action but differ in their chemical structures and physical properties, which can affect their volatility, persistence in the environment, and ease of decontamination.
特性
CAS番号 |
2053-81-8 |
|---|---|
分子式 |
C5H12FO2P |
分子量 |
154.12 g/mol |
IUPAC名 |
1-[fluoro(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C5H12FO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 |
InChIキー |
UNEQLTBUKVDOIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)COP(=O)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)












